4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-3-nitrobenzohydrazide with cyanogen bromide to form the intermediate 2-methyl-3-nitrophenyl-1,2,4-oxadiazole. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Agrochemicals: It has been explored as a potential pesticide or herbicide, providing effective control of pests and weeds in agricultural settings.
Mechanism of Action
The mechanism of action of 4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The compound’s electronic properties also play a role in its effectiveness in materials science applications, where it can facilitate charge transfer and light emission .
Comparison with Similar Compounds
4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can be compared with other oxadiazole derivatives such as:
1,3,4-Thiadiazole Derivatives: These compounds share similar biological activities but differ in their sulfur-containing ring structure.
Thiazole Derivatives: Known for their diverse biological activities, thiazole derivatives have a different ring structure with sulfur and nitrogen atoms.
Indole Derivatives: These compounds are widely studied for their antiviral and anticancer properties and have a distinct benzopyrrole structure.
The uniqueness of this compound lies in its dual oxadiazole rings, which contribute to its diverse applications and effectiveness in various fields.
Properties
Molecular Formula |
C11H8N6O4 |
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Molecular Weight |
288.22 g/mol |
IUPAC Name |
4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8N6O4/c1-5-6(3-2-4-7(5)17(18)19)11-13-10(16-20-11)8-9(12)15-21-14-8/h2-4H,1H3,(H2,12,15) |
InChI Key |
BQHROPOJJHPJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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